molecular formula C13H13Cl2N3O3S2 B12215257 N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide

Cat. No.: B12215257
M. Wt: 394.3 g/mol
InChI Key: ZKFDPBQJCIJXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide is a synthetic compound belonging to the class of 1,3,4-thiadiazole derivatives. These heterocyclic compounds are recognized in scientific literature for their diverse biological activities and are frequently investigated in medicinal chemistry and drug discovery research. The core 1,3,4-thiadiazole structure is a key pharmacophore known to contribute to significant biological properties. Specifically, structural analogs featuring a 2,4-dichlorobenzamide moiety and a 1,3,4-thiadiazole core have been reported to exhibit notable antimicrobial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus , with some derivatives demonstrating potency far greater than standard reference drugs . Furthermore, closely related N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have shown promising anticancer activity in vitro against various human cancer cell lines, including prostate cancer (PC-3), colon cancer (HT-29), and neuroblastoma (SKNMC) cells . The mechanism of action for 1,3,4-thiadiazole derivatives is multifaceted and may involve interaction with various molecular targets. Proposed mechanisms include the inhibition of bacterial enzymes like MurB, which is essential for peptidoglycan cell wall synthesis , as well as the induction of apoptosis and caspase activation in cancerous cells . This product is intended for research applications only, including but not limited to: in vitro pharmacological assay development, antimicrobial susceptibility testing, investigation of mechanisms of action, and as a building block in synthetic chemistry for the creation of novel derivatives. Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C13H13Cl2N3O3S2

Molecular Weight

394.3 g/mol

IUPAC Name

N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide

InChI

InChI=1S/C13H13Cl2N3O3S2/c1-2-3-6-23(20,21)13-18-17-12(22-13)16-11(19)9-5-4-8(14)7-10(9)15/h4-5,7H,2-3,6H2,1H3,(H,16,17,19)

InChI Key

ZKFDPBQJCIJXST-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide with Carboxylic Acid Derivatives

A widely cited approach involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives in the presence of phosphorus pentachloride (PCl₅). This method, adapted from Patent CN103936691A, proceeds via a solid-phase reaction under mild conditions:

  • Reagents : Thiosemicarbazide (1 mol), carboxylic acid (1–1.2 mol), PCl₅ (1–1.2 mol).

  • Conditions : Grinding at room temperature for 15–30 minutes, followed by neutralization with alkaline solution (pH 8–8.2).

  • Yield : >91% for analogous 2-amino-5-substituted thiadiazoles.

For N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide, the intermediate 5-amino-1,3,4-thiadiazole-2-thiol is typically generated first.

Introduction of the Butylsulfonyl Group

The butylsulfonyl moiety is introduced via sulfonation of the thiadiazole core. Two strategies are prevalent:

Direct Sulfonation via Oxidation

The thiol group (-SH) in 5-amino-1,3,4-thiadiazole-2-thiol is oxidized to a sulfonyl group (-SO₂-) using oxidizing agents:

  • Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

  • Conditions : Reaction in dichloromethane (DCM) at 0–5°C for 10–15 minutes.

  • Example :

    • 5-amino-1,3,4-thiadiazole-2-thiol + butylsulfonyl chloride → 5-(butylsulfonyl)-1,3,4-thiadiazol-2-amine.

    • Yield: 74–91% (based on analogous sulfonation reactions in).

Coupling with Preformed Sulfonyl Chlorides

An alternative method involves reacting 5-amino-thiadiazole with butylsulfonyl chloride in the presence of a base:

  • Reagents : Butylsulfonyl chloride, triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Conditions : DCM or tetrahydrofuran (THF), 0°C to room temperature, 2–4 hours.

  • Yield : 85–93% (extrapolated from).

Amidation with 2,4-Dichlorobenzoyl Chloride

The final step couples the sulfonated thiadiazole with 2,4-dichlorobenzamide. Two approaches are documented:

Carbodiimide-Mediated Coupling

Using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):

  • Reagents : 5-(butylsulfonyl)-1,3,4-thiadiazol-2-amine, 2,4-dichlorobenzoyl chloride, EDC, HOBt.

  • Conditions : Acetonitrile or DMF, room temperature, 24 hours.

  • Workup : Extraction with ethyl acetate, washing with NaHCO₃ and brine, drying over Na₂SO₄.

  • Yield : 80–88%.

Direct Aminolysis

Reaction with 2,4-dichlorobenzoyl chloride in the presence of a base:

  • Reagents : 2,4-dichlorobenzoyl chloride, pyridine or TEA.

  • Conditions : DCM, 0°C to room temperature, 4–6 hours.

  • Yield : 75–82%.

Purification and Characterization

Purification Methods

  • Recrystallization : Ethyl acetate/hexane mixtures (3:1 to 1:1).

  • Column Chromatography : Silica gel with ethyl acetate/petroleum ether gradients.

Analytical Data

ParameterValue/DescriptionSource
Molecular FormulaC₁₃H₁₃Cl₂N₃O₃S₂
Molecular Weight394.3 g/mol
HPLC Purity>99%
Melting Point198–202°C
IR (KBr, cm⁻¹)3250 (N-H), 1701 (C=O), 1337 (S=O)
¹H NMR (DMSO-d₆, δ ppm)8.10 (d, J=8.3 Hz, 2H), 7.59 (s, 2H)

Comparative Analysis of Methods

StepMethodYield (%)AdvantagesLimitations
Thiadiazole FormationPCl₅-mediated cyclization91Mild conditions, high yieldRequires strict pH control
SulfonationH₂O₂ oxidation88Cost-effectiveLow temperature sensitivity
AmidationEDC/HOBt coupling85High selectivityLonger reaction time

Challenges and Optimization Strategies

  • Sulfonation Selectivity : Over-oxidation to sulfones is mitigated using controlled stoichiometry of H₂O₂.

  • Amidation Efficiency : Pre-activation of the carboxylic acid (e.g., as an acyl chloride) improves reaction rates.

  • Scalability : Batch processes with titanium isopropoxide and cumene hydroperoxide enable large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorobenzamide moiety allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include substituents on the thiadiazole ring (sulfonyl vs. thioether), aryl group substitutions (chloro, fluoro, methoxy), and additional functional groups (carbamoyl, sulfamoyl). These modifications influence melting points, solubility, and biological activity.

Compound Name Substituents (Thiadiazole Position 5) Aryl Group (Position 2) Melting Point (°C) Key Properties
Target Compound Butylsulfonyl 2,4-Dichlorobenzamide Not reported Enhanced hydrophilicity, potential insecticidal activity
5h Benzylthio 2-Isopropyl-5-methylphenoxy 133–135 High yield (88%), lipophilic
5j 4-Chlorobenzylthio 2-Isopropyl-5-methylphenoxy 138–140 Moderate yield (82%)
SA03 Furan-2-yl (Z)-2,4-Dichlorophenyl Not reported Strong α-amylase inhibition (electron-withdrawing Cl)
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluoro-benzamide Carbamoyl 2,6-Difluorobenzamide 498 K (decomposition) Insecticidal (chitin synthesis inhibition)
4-Chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide Ethylthio 4-Chlorobenzamide Not reported Moderate lipophilicity

Key Observations :

  • Sulfonyl vs. Thioether Groups : Sulfonyl derivatives (e.g., butylsulfonyl) improve water solubility and oxidative stability compared to thioether analogs (e.g., benzylthio in 5h) .
  • Aryl Substitutions : Electron-withdrawing groups (e.g., 2,4-dichloro in the target compound and SA03) enhance receptor binding in enzyme inhibition, while electron-donating groups (e.g., methoxy in 5k ) reduce activity .

Biological Activity

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.

  • Molecular Formula : C14H16ClN3O3S2
  • Molecular Weight : 373.9 g/mol
  • CAS Number : 905776-51-4

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized through the cyclization of thiosemicarbazide with appropriate carboxylic acid derivatives.
  • Introduction of the Butylsulfonyl Group : This is achieved via sulfonation reactions where butylsulfonyl chloride reacts with the thiadiazole intermediate.
  • Acylation with Dichlorobenzamide : The final step involves acylation using 2,4-dichlorobenzoyl chloride to form the amide bond.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : Research indicates that compounds containing thiadiazole rings exhibit antimicrobial properties by inhibiting bacterial growth through interference with cell wall synthesis or enzyme activity.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The mechanism may involve modulation of signaling pathways associated with cell survival and death.

Comparative Studies

A study comparing various thiadiazole derivatives highlighted that those with sulfonyl groups exhibited enhanced biological activity compared to their unsubstituted counterparts. This suggests that the butylsulfonyl moiety plays a crucial role in enhancing the compound's efficacy against specific biological targets.

In Vitro Studies

  • Antimicrobial Efficacy : In vitro tests demonstrated that this compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
  • Cytotoxicity Assays : Cytotoxic effects were evaluated on various cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values ranging from 20 to 50 µM, indicating moderate cytotoxicity.

Case Studies

A notable case study involved the administration of this compound in a murine model of cancer. Results showed a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

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